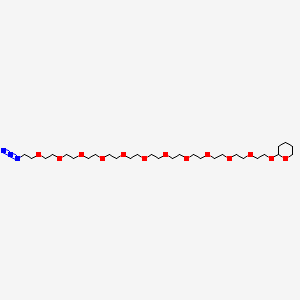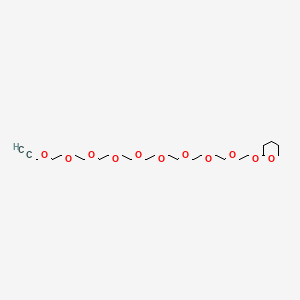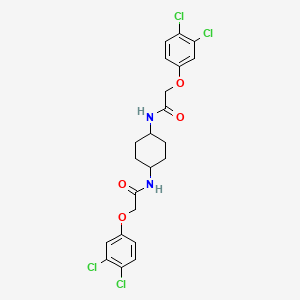![molecular formula C17H22O8 B11929036 [(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)
[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HSDB 3486, also known as Nivalenol monoacetate or Fusarenon X, is a chemical compound with the molecular formula C17H22O8 and a molecular weight of 354.35 g/mol . It is a mycotoxin produced by certain species of Fusarium fungi and is known for its toxicological effects.
Méthodes De Préparation
The preparation of HSDB 3486 involves synthetic routes that typically include the use of specific reagents and reaction conditions. One common method involves the use of dilute hydrochloric acid for digestion, followed by filtration and analysis using atomic absorption spectrophotometry . Industrial production methods may vary, but they generally involve similar steps to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
HSDB 3486 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of HSDB 3486.
Applications De Recherche Scientifique
HSDB 3486 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of mycotoxin production and its effects on various biological systems. In biology, it is used to investigate its toxicological effects on cells and organisms. In medicine, HSDB 3486 is studied for its potential therapeutic applications, including its use as a sedative and hypnotic agent . In industry, it is used in the development of new materials and chemical processes.
Mécanisme D'action
The primary mechanism of action of HSDB 3486 involves its interaction with the gamma-aminobutyric acid receptor subtype A (GABAA)-mediated ion channels. By increasing chloride ion influx through these channels, HSDB 3486 induces central nervous system depression . This mechanism is similar to that of propofol, but HSDB 3486 has been engineered to provide clinically meaningful improvements, such as reduced local pain during injection and potentially less respiratory depression .
Comparaison Avec Des Composés Similaires
HSDB 3486 is similar to other compounds like propofol and other 2,6-disubstituted phenol derivatives. it is unique due to its specific chemical structure, which includes a single-configuration R-designation chiral center and a terminal cyclopropyl group . This unique structure enhances its pharmacological and physicochemical properties, making it a promising candidate for further research and clinical applications.
List of Similar Compounds::- Propofol
- 2,6-Disubstituted phenol derivatives
HSDB 3486 stands out due to its improved therapeutic index and reduced side effects compared to similar compounds .
Propriétés
Formule moléculaire |
C17H22O8 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate |
InChI |
InChI=1S/C17H22O8/c1-7-4-9-16(5-18,12(22)10(7)20)15(3)13(24-8(2)19)11(21)14(25-9)17(15)6-23-17/h4,9,11-14,18,21-22H,5-6H2,1-3H3/t9-,11-,12+,13-,14-,15-,16-,17+/m1/s1 |
Clé InChI |
XGCUCFKWVIWWNW-JHLSVGAZSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@]([C@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)CO |
SMILES canonique |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)


![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)


![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)





